molecular formula C14H15NO5 B1648110 cis-3-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid CAS No. 733740-48-2

cis-3-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid

Cat. No. B1648110
CAS RN: 733740-48-2
M. Wt: 277.27 g/mol
InChI Key: CBXLWDHZPOMUJU-VHSXEESVSA-N
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Description

“Cis-3-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid” is a chiral compound . It has a CAS Number of 733740-48-2 and a linear formula of C14H15NO5 . The compound is not chirally pure, meaning it contains a mixture of enantiomers .


Molecular Structure Analysis

The IUPAC name for this compound is (1R,3S)-3-[2-(2-nitrophenyl)-2-oxoethyl]cyclopentanecarboxylic acid . The InChI code is 1S/C14H15NO5/c16-13(8-9-5-6-10(7-9)14(17)18)11-3-1-2-4-12(11)15(19)20/h1-4,9-10H,5-8H2,(H,17,18)/t9-,10+/m0/s1 .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 277.28 . Other physical and chemical properties are not available in the search results.

Scientific Research Applications

Catalyst Efficiency and Selectivity

The compound and its related structures have been extensively studied for their roles in catalysis, demonstrating remarkable efficiency and selectivity. For instance, palladium–tetraphosphine catalyzed cross-coupling reactions have shown significant influence from the nature of the ligand, achieving high substrate–catalyst ratios in good yields, with a turnover number reaching up to 28,000,000 for certain reactions (Feuerstein et al., 2001). Similar systems have been employed for efficient coupling of heteroaryl bromides with arylboronic acids, showcasing the utility of these catalysts across a range of substrates (Feuerstein et al., 2001).

Structural Characterization and Conformational Analysis

Structural and conformational analyses of cyclopentane and cyclopropane derivatives provide insights into the stereoselectivity and electronic effects of substituents on these compounds. Studies have detailed the structure and conformation of related carboxylic acids, elucidating the impact of substituents on molecular configuration and reactivity (Korp et al., 1983).

Synthetic Methodologies

Research on synthetic methodologies involving "cis-3-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid" and related molecules has expanded the toolkit for constructing complex molecules. For example, the direct synthesis of 3-arylpropionic acids via tetraphosphine/palladium catalyzed Heck reactions presents a novel approach to forming biologically relevant compounds with remarkable functional group tolerance (Lemhadri et al., 2004).

properties

IUPAC Name

(1R,3S)-3-[2-(2-nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5/c16-13(8-9-5-6-10(7-9)14(17)18)11-3-1-2-4-12(11)15(19)20/h1-4,9-10H,5-8H2,(H,17,18)/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXLWDHZPOMUJU-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CC(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1CC(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-3-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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